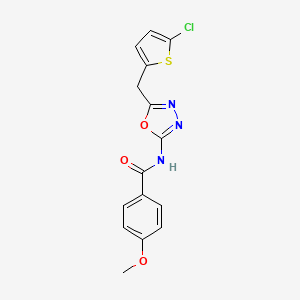
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzamide derivatives, including those with a 5-chloro-2-methoxyphenyl moiety, has been explored in several studies. For instance, a series of substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which in turn were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as the starting material . Similarly, other research has focused on synthesizing substituted heterocyclic derivatives from 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, which were also prepared from 5-chloroanisic acid . These studies highlight the versatility of benzamide derivatives as precursors for synthesizing a wide range of heterocyclic compounds with potential pharmacological activities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been characterized using various spectroscopic methods. For example, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined using X-ray diffraction, revealing a monoclinic space group and stabilization by pi-pi conjugation and hydrogen bonding interactions . Another study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide provided insights into the crystal structure, optimized geometric bond lengths, and bond angles using density functional theory (DFT) calculations, which were compared with X-ray diffraction values .
Chemical Reactions Analysis
The reactivity of benzamide derivatives has been explored through various chemical reactions. For instance, the synthesis of new 1,3,4-oxadiazole derivatives containing a 5-chloro-2-methoxy benzohydrazide moiety involved the reaction of 5-chloro-2-methoxybenzoate with different aromatic carboxylic acids . Additionally, the synthesis of pyrazoline derivatives from acryloyl derivatives involved reactions with hydrazine hydrate and subsequent acetylation . These reactions demonstrate the chemical versatility of benzamide derivatives and their potential for generating diverse pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives have been investigated through experimental and theoretical methods. Spectroscopic properties such as IR, Raman, and NMR have been used to characterize compounds like N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide . Theoretical DFT investigations have provided insights into the vibrational analysis, potential energy distribution, and formation of hydrogen bonds . Additionally, the antimicrobial activities of newly synthesized 1,3,4-oxadiazole derivatives were screened, revealing significant activity against tested strains .
Applications De Recherche Scientifique
Enzyme Activity Modulation
Research has shown that compounds containing the 1,3,4-oxadiazole ring, similar to the specified molecule, can affect the activity of transferase enzymes. A study demonstrated that such compounds have the potential to activate certain enzymes while inhibiting others, indicating a complex interaction with enzyme systems which could have implications for understanding disease mechanisms or developing new treatments (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Nematocidal Activity
The design and synthesis of novel 1,2,4-oxadiazole derivatives have revealed significant nematocidal activity against certain pests, suggesting potential agricultural applications for these compounds. They have shown better efficacy than commercial agents in some cases, indicating their promise as lead compounds for the development of new nematicides (Liu et al., 2022).
Anticonvulsant Activity
Compounds based on the 1,3,4-oxadiazole structure have been investigated for their anticonvulsant properties, with some showing significant activity in standard models. This research supports the potential of such compounds in the development of new anticonvulsant medications (Rajak et al., 2010).
Antimicrobial and Anticancer Properties
Several studies have synthesized and tested 1,3,4-oxadiazole derivatives for antimicrobial and anticancer activities, revealing that some derivatives exhibit high inhibitory activity against various cancer cell lines and microbial strains. These findings suggest their potential as chemotherapeutic agents (Kaya et al., 2017).
Synthetic Methodologies
Research into the synthesis of compounds containing the 1,3,4-oxadiazole ring offers insights into the chemical properties and potential applications of these molecules. Studies detail the steps and methods required to produce these compounds, contributing to the broader understanding of their chemistry (Taha et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-21-10-4-2-9(3-5-10)14(20)17-15-19-18-13(22-15)8-11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUTCHBAJAKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)
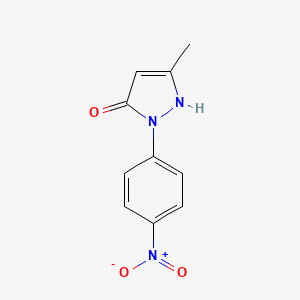
![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)
![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)

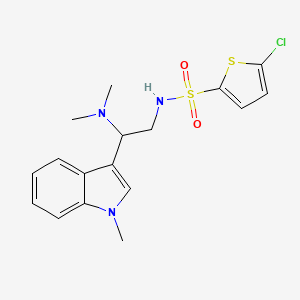
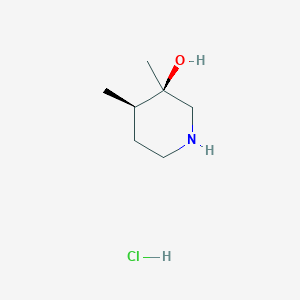
![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)
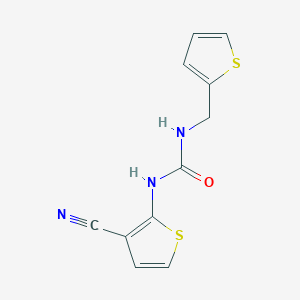
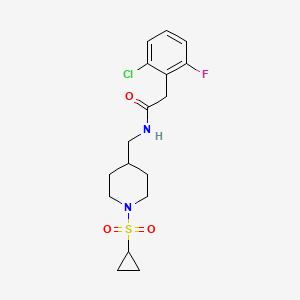

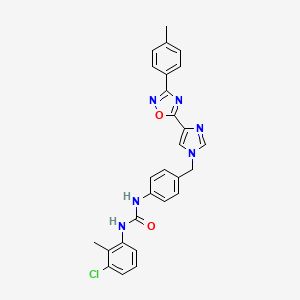
![4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2506532.png)
